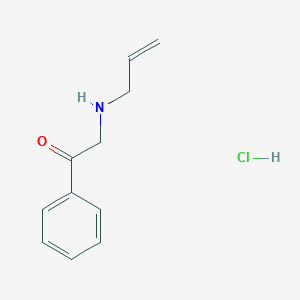![molecular formula C16H15NO6S B14307815 N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide CAS No. 113459-05-5](/img/structure/B14307815.png)
N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methanesulfonyl group attached to a benzoyl moiety, which is further linked to a methoxybenzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide typically involves the reaction of 4-(methanesulfonyl)benzoic acid with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzoyl moiety can be reduced to a benzyl alcohol derivative.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: Formation of 2-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide involves its interaction with specific molecular targets. The methanesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. Additionally, the benzoyl and methoxy groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzamide: Lacks the methanesulfonyl group, resulting in different chemical reactivity and biological activity.
N-(4-Methoxyphenyl)-2-methoxybenzamide: Similar structure but without the methanesulfonyl group, leading to variations in its applications and properties.
4-Methoxybenzoyl chloride: Used as a precursor in the synthesis of N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide.
Uniqueness
This compound is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity towards nucleophiles and its potential as an enzyme inhibitor, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
113459-05-5 |
|---|---|
Fórmula molecular |
C16H15NO6S |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
[(2-methoxybenzoyl)amino] 4-methylsulfonylbenzoate |
InChI |
InChI=1S/C16H15NO6S/c1-22-14-6-4-3-5-13(14)15(18)17-23-16(19)11-7-9-12(10-8-11)24(2,20)21/h3-10H,1-2H3,(H,17,18) |
Clave InChI |
BGOFNIKVYIQLBT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(=O)NOC(=O)C2=CC=C(C=C2)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate](/img/structure/B14307733.png)
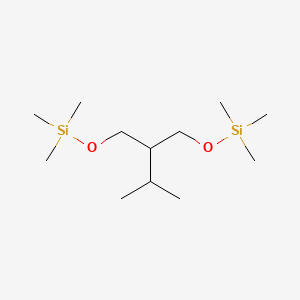
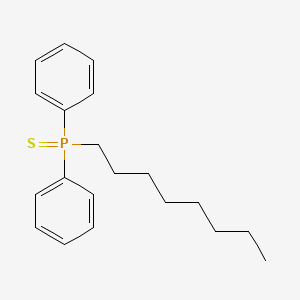

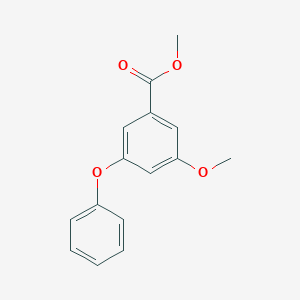
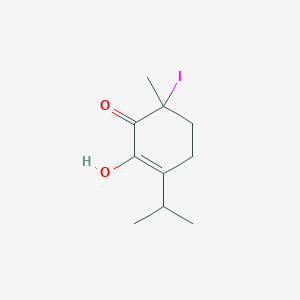
![3-Ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B14307757.png)
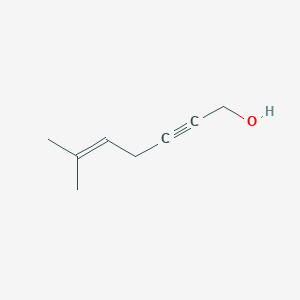
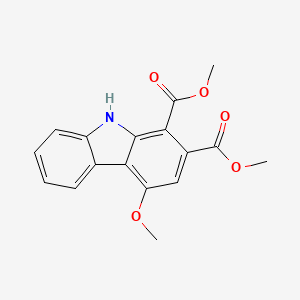
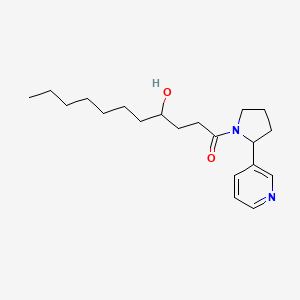
![1-Propanone, 1-[2-[2-(diethylamino)ethoxy]phenyl]-3-(4-methylphenyl)-](/img/structure/B14307794.png)
![4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate](/img/structure/B14307796.png)
